molecular formula C5H12ClNO B6273636 (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride CAS No. 2763741-19-9

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B6273636
CAS No.: 2763741-19-9
M. Wt: 137.6
InChI Key:
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Description

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with a cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions to form the cyclobutane ring. Subsequent functionalization steps introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2763741-19-9

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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